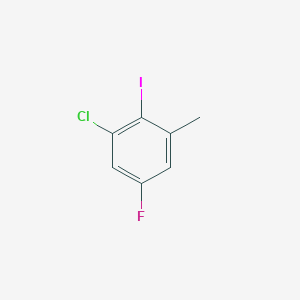

1-Chloro-5-fluoro-2-iodo-3-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-chloro-5-fluoro-2-iodo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFI/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVMWNARKHGJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679324 | |

| Record name | 1-Chloro-5-fluoro-2-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-79-2 | |

| Record name | 1-Chloro-5-fluoro-2-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

As a benzene derivative, it may interact with various biological molecules, such as proteins or dna, depending on its specific chemical properties.

Mode of Action

Benzene derivatives typically undergo electrophilic aromatic substitution reactions. In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring.

Biochemical Pathways

For instance, they can undergo reactions such as Friedel Crafts acylation or nitration.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-5-fluoro-2-iodo-3-methylbenzene. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Activité Biologique

1-Chloro-5-fluoro-2-iodo-3-methylbenzene, with the molecular formula CHClF I and CAS number 1242339-79-2, is an aromatic compound known for its potential biological activities. This article delves into its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique substitution pattern on the benzene ring, comprising a chlorine atom, a fluorine atom, an iodine atom, and a methyl group. This arrangement significantly influences its chemical reactivity and biological properties. The presence of multiple halogens enhances the compound's electrophilic character, making it a suitable candidate for various chemical reactions and biological interactions.

Antiviral Properties

Research indicates that derivatives of this compound have been explored for their antiviral properties . Specifically, compounds synthesized from this aromatic precursor have demonstrated inhibitory activity against viruses such as influenza A , with IC values in the micromolar range. The halogen substituents play a crucial role in enhancing the biological activity of these derivatives.

The mechanism of action for this compound involves its interaction with various molecular targets in biological systems. The halogens and methyl group facilitate diverse chemical reactions, allowing the compound to engage in significant interactions with enzymes or receptors involved in viral replication and other biochemical pathways .

Synthetic Routes

The synthesis of this compound typically involves electrophilic aromatic substitution reactions . Common methods include:

- Bromination : Introduction of bromine to the benzene ring.

- Fluorination : Substitution of hydrogen with fluorine.

- Iodination : Introduction of iodine to the ring.

- Methylation : Addition of a methyl group.

These steps can be optimized to yield high purity and specific derivatives suitable for further biological testing .

Case Study: Derivatives with Enhanced Activity

A study focusing on derivatives synthesized from this compound reported several compounds exhibiting promising antiviral activity. For instance, indole derivatives obtained through nucleophilic aromatic substitution have shown significant efficacy against influenza A virus, highlighting the potential for developing novel antiviral agents based on this compound's structure .

| Compound | Target Virus | IC (µM) | Mechanism |

|---|---|---|---|

| Indole Derivative A | Influenza A | 5.0 | Inhibits viral replication |

| Indole Derivative B | Influenza A | 3.2 | Inhibits viral entry |

Applications in Chemical Sensing

In addition to its biological applications, this compound has been utilized in developing chemical sensors due to its reactivity and structural versatility. The compound can be chemically modified to create sensors capable of detecting low concentrations of environmental pollutants, showcasing its multifaceted utility beyond medicinal chemistry .

Applications De Recherche Scientifique

Pharmaceutical Development

1-Chloro-5-fluoro-2-iodo-3-methylbenzene serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential antiviral properties. For instance, research indicates that certain derivatives synthesized from this compound exhibit inhibitory activity against viruses such as influenza A, with IC values in the micromolar range. The halogen substituents enhance biological activity by facilitating interactions with viral proteins and enzymes involved in replication processes.

Case Study: Antiviral Activity

| Compound | Target Virus | IC (µM) | Mechanism |

|---|---|---|---|

| Indole Derivative A | Influenza A | 5.0 | Inhibits viral replication |

| Indole Derivative B | Influenza A | 3.2 | Inhibits viral entry |

Chemical Sensing

The compound has also found applications in the development of chemical sensors. Due to its reactivity and structural versatility, it can be chemically modified to create sensors capable of detecting low concentrations of environmental pollutants. These sensors are invaluable for monitoring environmental safety and industrial processes.

Synthetic Routes

The synthesis of this compound typically involves electrophilic aromatic substitution reactions . Common methods include:

- Bromination : Introduction of bromine to the benzene ring.

- Fluorination : Substitution of hydrogen with fluorine.

- Iodination : Introduction of iodine to the ring.

- Methylation : Addition of a methyl group.

These synthetic methods can be optimized to yield high-purity derivatives suitable for further testing and application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.